Cas no 63638-53-9 (2-amino-N-benzylethane-1-sulfonamide hydrochloride)

2-Amino-N-benzylethane-1-sulfonamide hydrochloride is a sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a benzyl-substituted sulfonamide moiety coupled with an aminoethyl group, offering versatility as a synthetic intermediate. Its hydrochloride salt form enhances stability and solubility, facilitating handling in organic and aqueous systems. The structure allows for further functionalization, making it useful in the development of bioactive molecules, particularly in targeting sulfonamide-based pharmacophores. The presence of both sulfonamide and amine groups provides opportunities for hydrogen bonding and ionic interactions, which may be leveraged in drug design. This compound is typically employed in research settings for exploratory synthesis and structure-activity relationship studies.
2-amino-N-benzylethane-1-sulfonamide hydrochloride structure
63638-53-9 structure
Product Name:2-amino-N-benzylethane-1-sulfonamide hydrochloride
CAS No:63638-53-9
MF:
MW:
CID:4656120
Update Time:2025-06-09

2-amino-N-benzylethane-1-sulfonamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-N-benzylethane-1-sulfonamide Hydrochloride
    • 2-amino-N-benzylethane-1-sulfonamide hydrochloride

2-amino-N-benzylethane-1-sulfonamide hydrochloride Pricemore >>

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Additional information on 2-amino-N-benzylethane-1-sulfonamide hydrochloride

2-Amino-N-Benzylethane-1-Sulfonamide Hydrochloride: A Comprehensive Overview

The compound with CAS No 63638-53-9, commonly referred to as 2-amino-N-benzylethane-1-sulfonamide hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The sulfonamide group in its structure plays a pivotal role in its biological activity, making it a subject of interest for researchers exploring novel therapeutic agents.

Recent studies have highlighted the importance of benzyl groups in enhancing the bioavailability and stability of pharmaceutical compounds. The presence of a benzyl group in 2-amino-N-benzylethane-1-sulfonamide hydrochloride contributes to its favorable pharmacokinetic profile, which is crucial for drug delivery systems. Additionally, the amino group within the molecule has been shown to participate in critical biochemical reactions, further underscoring its potential in medicinal chemistry.

One of the most promising areas of research involving this compound is its application in targeted drug delivery systems. Scientists have explored the use of 2-amino-N-benzylethane-1-sulfonamide hydrochloride as a carrier for delivering anticancer drugs directly to tumor sites. This approach minimizes systemic toxicity and enhances therapeutic efficacy, marking a significant advancement in oncology research.

Moreover, the sulfonamide group in this compound has been implicated in modulating enzyme activity, particularly in kinase signaling pathways. Recent findings suggest that 2-amino-N-benzylethane-1-sulfonamide hydrochloride could serve as a lead compound for developing inhibitors of key enzymes involved in inflammatory diseases. This discovery opens new avenues for treating conditions such as arthritis and neurodegenerative disorders.

The synthesis of 2-amino-N-benzylethane-1-sulfonamide hydrochloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring the compound's suitability for preclinical studies. The use of green chemistry principles in its synthesis further aligns with current trends toward sustainable pharmaceutical production.

In terms of structural characterization, advanced analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the molecular structure of 2-amino-N-benzylethane-1-sulfonamide hydrochloride. These studies have provided valuable insights into the molecule's conformational flexibility and stereochemistry, which are essential for understanding its interactions with biological targets.

Looking ahead, the potential applications of 2-amino-N-benzylethane-1-sulfonamide hydrochloride extend beyond pharmacology into materials science. Researchers are investigating its use as a building block for constructing advanced materials with tailored properties, such as biocompatible polymers and nanomaterials. This diversification highlights the compound's versatility and underscores its importance across multiple scientific disciplines.

In conclusion, 2-amino-N-benzylethane-1-sulfonamide hydrochloride (CAS No 63638-53-9) is a versatile compound with significant potential in various fields. Its unique structural features, combined with recent advancements in synthesis and application techniques, position it as a key player in future scientific discoveries. As research continues to uncover new facets of this molecule, its role in advancing medicine and materials science is expected to grow exponentially.

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